molecular formula C19H19NO4 B2781061 methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate CAS No. 1396875-26-5

methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate

Cat. No. B2781061
CAS RN: 1396875-26-5
M. Wt: 325.364
InChI Key: JAQDWMCNRSIERZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as indanones, has been reported in the literature . For example, cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . The cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .


Molecular Structure Analysis

The molecular structure of related compounds, such as 1H-Indene, 2,3-dihydro-4-methyl-, has been reported . The molecular formula of this compound is C10H12 and its molecular weight is 132.2023 . The IUPAC Standard InChIKey for this compound is LNNSODHYZXCEJP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving related compounds, such as indenes, have been studied . Indenes are usually produced by the hydrogenation of indene . Other derivatives can be obtained indirectly, e.g., the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst .

Scientific Research Applications

Crystal Engineering and Phase Transition

Research by Johnstone et al. (2010) on "Pressure as a tool in crystal engineering: inducing a phase transition in a high-Z′ structure" discusses how pressure can induce phase transitions in crystal structures, using methyl 2-(carbazol-9-yl)benzoate as an example. The study demonstrates the transformation from a Z′ = 8 to a Z′ = 2 structure under high pressure, highlighting the potential of pressure as a tool in crystal engineering for compounds with complex structures (Johnstone et al., 2010).

Synthesis and Photophysical Properties

Kim et al. (2021) explore "Synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate: Quantum yields and excited-state proton transfer," focusing on the luminescence properties of derivatives with substituted groups. This work underlines the impact of electron-donating and withdrawing groups on the quantum yield and luminescence of benzoate derivatives, providing insights into their potential applications in photophysical research (Kim et al., 2021).

Iron-Catalyzed Benzylation

Kischel et al. (2007) describe "A General and Efficient Iron-Catalyzed Benzylation of 1,3-Dicarbonyl Compounds," including reactions with benzylic alcohols to yield benzylated products. This research presents a cost-effective and mild condition process for the benzylation of compounds, potentially relevant for the synthesis and modification of methyl benzoate derivatives (Kischel et al., 2007).

Mesophase Behavior in Mixed Systems

Naoum et al. (2011) investigate the "Effect of exchange of terminal substituents on the mesophase behavior of laterally methyl substituted phenyl azo benzoates in pure and mixed systems," exploring how different terminal substituents impact the mesomorphic properties of benzoate derivatives. This study contributes to understanding the structural factors influencing liquid crystalline properties, relevant for materials science and display technology applications (Naoum et al., 2011).

Fluoride Chemosensors

Ma et al. (2013) report on "Selective and colorimetric fluoride chemosensors containing phenol hydroxyl and 1,3,4-oxadiazole groups," detailing the synthesis and sensing properties of benzoate derivatives for fluoride ion detection. This research highlights the application of benzoate derivatives in developing sensors for environmental and health monitoring (Ma et al., 2013).

Future Directions

The future directions for research on “methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activity of some indane derivatives , it may be interesting to explore the biological activity of this compound.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context in which the interaction occurs.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context of the biological system.

Pharmacokinetics

It is known that indole derivatives, in general, have diverse pharmacokinetic properties . The impact of these properties on the bioavailability of the compound would depend on a variety of factors, including the specific chemical structure of the compound, the route of administration, and the biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have a wide range of potential effects at the molecular and cellular level.

Action Environment

It is known that the biological activity of indole derivatives can be influenced by a variety of factors, including the specific biological context, the presence of other compounds, and the physical and chemical conditions of the environment .

properties

IUPAC Name

methyl 4-[(1-hydroxy-2,3-dihydroinden-1-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-24-18(22)15-8-6-14(7-9-15)17(21)20-12-19(23)11-10-13-4-2-3-5-16(13)19/h2-9,23H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQDWMCNRSIERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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